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Introduction
Ertapenem is a parenteral carbapenem antibiotic with a broad spectrum of activity against

many Gram-positive and Gram-negative bacteria.[1] A key feature of its clinical utility is its

relative stability against hydrolysis by many common beta-lactamases, including penicillinases

and extended-spectrum beta-lactamases (ESBLs).[2] However, the emergence and spread of

carbapenemase-producing organisms pose a significant threat to its efficacy.[3] Furthermore,

the intrinsic chemical stability of ertapenem is a critical factor in its formulation, storage, and

clinical administration. This guide provides an in-depth technical overview of the hydrolysis of

ertapenem by various beta-lactamases and its chemical stability profile, supported by

quantitative data, detailed experimental protocols, and process visualizations.

Section 1: Ertapenem Stability
The chemical stability of ertapenem is influenced by several factors, including temperature,

concentration, and the composition of the solution in which it is dissolved.[4][5] Degradation of

ertapenem primarily occurs via hydrolysis of the beta-lactam ring, leading to an inactive, ring-

opened metabolite.[6][7]
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Temperature: Ertapenem is more stable at refrigerated temperatures (4-5°C) compared to

room temperature (23-25°C).[4][5] The rate of degradation increases significantly with rising

temperature.[4] For instance, a 100 mg/mL solution of ertapenem can retain over 90% of its

initial concentration for 48 hours at 4°C, while at room temperature, this drops to approximately

5.5 to 6 hours.[2][4][8]

Concentration: The degradation rate of ertapenem is concentration-dependent, with higher

concentrations degrading more rapidly than lower concentrations.[8][9] For example, 10 mg/mL

solutions of ertapenem have been shown to be stable for a longer duration than 20 mg/mL

solutions under the same storage conditions.[5][9]

Diluents and pH: Ertapenem demonstrates the greatest stability in sodium chloride solutions

(e.g., 0.9% and 0.225% sodium chloride).[5][9] It is unstable in dextrose and mannitol solutions.

[5][9] The pH of the solution also plays a critical role, with a pH-rate profile showing an acid-

catalytic reaction below pH 5.0, a relatively stable region between pH 5.0 and 7.5, and base-

catalyzed degradation above pH 7.5.[7][10]

Quantitative Stability Data
The following tables summarize the stability of ertapenem under various conditions as reported

in the literature.

Table 1: Stability of Reconstituted Ertapenem Solutions
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Concentration Diluent
Storage
Temperature

Time to 90%
Remaining
Concentration
(t90)

Reference(s)

100 mg/mL
0.9% Sodium

Chloride
25°C ~30 minutes [9]

100 mg/mL
0.9% Sodium

Chloride
4°C

48 hours

(followed by 1

hour at 23°C)

[4][8]

100 mg/mL
0.9% Sodium

Chloride
-20°C (frozen)

Stable for 3-5

hours after

thawing (post 14

or 28 days

frozen)

[9]

20 mg/mL
0.9% Sodium

Chloride
25°C 6 hours [8]

10 mg/mL
0.9% Sodium

Chloride
5°C 5 days [4]

10 & 20 mg/mL
0.9% Sodium

Chloride
4°C Relatively stable [5]

10 & 20 mg/mL
Dextrose/Mannit

ol
4°C & 25°C Unstable [5]

Section 2: Hydrolysis by Beta-Lactamases
While ertapenem is resistant to many beta-lactamases, certain classes of enzymes,

particularly carbapenemases, can efficiently hydrolyze its beta-lactam ring, leading to bacterial

resistance.[3] The primary mechanism of resistance to ertapenem is the production of these

carbapenem-hydrolyzing enzymes.[11]

Classification of Beta-Lactamases and their Activity on
Ertapenem
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Beta-lactamases are broadly classified into four molecular classes: A, B, C, and D.[3]

Class A (Serine-β-lactamases): This class includes ESBLs and some carbapenemases like

Klebsiella pneumoniae carbapenemase (KPC). While ertapenem is generally stable against

ESBLs, the presence of these enzymes can lead to an increase in the minimum inhibitory

concentration (MIC).[12][13] KPC enzymes, however, can effectively hydrolyze ertapenem.

[14]

Class B (Metallo-β-lactamases - MBLs): These enzymes require zinc ions for their activity

and are potent carbapenemases.[3] MBLs such as New Delhi metallo-β-lactamase (NDM),

Verona integron-encoded metallo-β-lactamase (VIM), and imipenem-resistant Pseudomonas

(IMP) type enzymes can confer significant resistance to ertapenem.[12][14][15]

Class C (Cephalosporinases): These are typically AmpC-type enzymes. While

hyperproduction of AmpC can lead to elevated ertapenem MICs, it is generally less

impactful than the presence of carbapenemases.[12][15]

Class D (Oxacillinases - OXA): This class includes a number of carbapenemases, such as

OXA-48 and OXA-23, which can hydrolyze ertapenem, although sometimes less efficiently

than other carbapenems.[16]

The mechanism of hydrolysis for serine-β-lactamases (Classes A, C, and D) involves the

formation of a covalent acyl-enzyme intermediate.[3] In contrast, metallo-β-lactamases (Class

B) utilize a zinc-activated water molecule to directly hydrolyze the beta-lactam ring without

forming a covalent intermediate.[17]

Quantitative Data on Ertapenem Activity against Beta-
Lactamase Producers
The following table presents the Minimum Inhibitory Concentrations (MICs) of ertapenem
against various Enterobacteriaceae expressing different beta-lactamases.

Table 2: Ertapenem MICs for Beta-Lactamase-Producing Enterobacteriaceae

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4463611/
https://www.benchchem.com/product/b1671056?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC90739/
https://www.tandfonline.com/doi/full/10.1080/22221751.2024.2332658
https://www.benchchem.com/product/b1671056?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3997439/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4463611/
https://www.benchchem.com/product/b1671056?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC90739/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3997439/
https://www.researchgate.net/publication/11791243_Activity_of_Ertapenem_MK-0826_versus_Enterobacteriaceae_with_Potent_-Lactamases
https://www.benchchem.com/product/b1671056?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC90739/
https://www.researchgate.net/publication/11791243_Activity_of_Ertapenem_MK-0826_versus_Enterobacteriaceae_with_Potent_-Lactamases
https://www.benchchem.com/product/b1671056?utm_src=pdf-body
https://www.researchgate.net/figure/A-Extent-of-hydrolysis-of-the-ertapenem-lactone-by-ap-anel-of-carbapenemases-1-h-05_fig1_321786337
https://pmc.ncbi.nlm.nih.gov/articles/PMC4463611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5740130/
https://www.benchchem.com/product/b1671056?utm_src=pdf-body
https://www.benchchem.com/product/b1671056?utm_src=pdf-body
https://www.benchchem.com/product/b1671056?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Organism/Enzyme
Type

Ertapenem MIC50
(µg/mL)

Ertapenem MIC90
(µg/mL)

Reference(s)

ESBL-producing

Klebsiella spp.
0.03 0.06 [12]

AmpC-derepressed

Enterobacteriaceae
- 0.015 - 0.5 (range) [12][15]

IMP-1-producing K.

pneumoniae (porin-

deficient)

- 128 [12][15]

SME-1-producing S.

marcescens
- 2 [12][15]

ESBL-producing

Enterobacteriaceae

(general)

- 0.125 [18]

Ertapenem-mono-

resistant CRE
8 16 [13]

Section 3: Experimental Protocols
Protocol for Determining Ertapenem Stability by HPLC
This protocol is a composite based on methodologies described in the literature for assessing

the chemical stability of ertapenem in solution.[4][10]

Preparation of Ertapenem Solutions:

Reconstitute lyophilized ertapenem powder with a suitable diluent (e.g., 0.9% Sodium

Chloride Injection) to the desired concentration (e.g., 100 mg/mL, 20 mg/mL, or 10

mg/mL).

Aliquots of the solution are stored under specified conditions (e.g., 4°C, 23°C, -20°C) in

appropriate containers (e.g., manufacturer's glass vials, polypropylene syringes).[4][9]

Sample Collection:
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At predetermined time points (e.g., 0, 1, 6, 24, 48 hours), samples are withdrawn from the

storage containers.

HPLC Analysis:

Chromatographic System: A high-performance liquid chromatography (HPLC) system

equipped with a UV detector is used.

Column: A reverse-phase column, such as a LiChrospher RP-18 (5 µm, 250 mm x 4 mm),

is commonly employed.[10]

Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and a

phosphate buffer (e.g., 25 mmol/L, pH 6.5) in a ratio of approximately 15:85 (v/v) is typical.

[10] The mobile phase composition may be adjusted to achieve a suitable retention time

for ertapenem.[4]

Flow Rate: A flow rate of around 1.2 mL/min is often used.[10]

Detection: The UV detector is set to a wavelength of 298 nm to monitor the elution of

ertapenem.[10]

Injection Volume: A small volume (e.g., 5 µL) of each sample is injected onto the column.

[4]

Data Analysis:

The concentration of ertapenem in each sample is determined by comparing the peak

area of ertapenem to a standard curve generated from solutions of known concentrations.

The percentage of the initial ertapenem concentration remaining at each time point is

calculated.

The beyond-use date is typically defined as the time at which the concentration of

ertapenem falls below 90% of its initial concentration.[4][9]

Protocol for Detecting Ertapenem Hydrolysis by
Carbapenemases using LC-MS/MS
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This protocol outlines a method for the rapid detection of carbapenemase activity based on the

hydrolysis of ertapenem, adapted from published studies.[19][20][21]

Bacterial Isolate Preparation:

Prepare a suspension of the bacterial isolate to be tested in a suitable broth (e.g., Tryptic

Soy Broth) to a standardized turbidity (e.g., 0.5 McFarland).

Incubation with Ertapenem:

Add ertapenem to the bacterial suspension to a final concentration that is physiologically

relevant.

Incubate the mixture at 37°C for a defined period (e.g., 20 minutes to 1 hour).[19]

Sample Preparation for LC-MS/MS:

Terminate the enzymatic reaction, for example, by centrifugation to pellet the bacteria and

transferring the supernatant to a new tube.

The supernatant, containing ertapenem and its hydrolyzed product, is then prepared for

analysis, which may involve dilution or protein precipitation.

LC-MS/MS Analysis:

Liquid Chromatography: The sample is injected into a liquid chromatography system to

separate ertapenem from its hydrolyzed metabolite.

Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass

spectrometer. The instrument is set up to monitor for the specific mass-to-charge ratio

(m/z) of both the parent ertapenem molecule and its hydrolyzed product (which will have

an 18 Da increase in mass due to the addition of a water molecule).[20]

Data Interpretation:

The presence of the hydrolyzed ertapenem peak in the mass spectrum indicates

carbapenemase activity.
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The ratio of the hydrolyzed metabolite to the parent ertapenem can be used to quantify

the extent of hydrolysis and determine if the isolate is a carbapenemase producer based

on a pre-determined threshold.[20]

Section 4: Visualizing Key Processes
Signaling Pathway of Ertapenem Hydrolysis by Beta-
Lactamases
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Mechanism of Ertapenem Hydrolysis by Serine and Metallo-Beta-Lactamases

Class A, C, D (Serine β-Lactamases) Class B (Metallo-β-Lactamases)

Ertapenem

Serine
β-Lactamase

Acylation

Acyl-Enzyme
Intermediate

H₂O

Deacylation

Hydrolyzed
Ertapenem
(Inactive)

Enzyme
Regeneration

Ertapenem
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(with Zn²⁺)

Binding

Hydrolyzed
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Caption: Ertapenem hydrolysis pathways by different beta-lactamase classes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b1671056?utm_src=pdf-body-img
https://www.benchchem.com/product/b1671056?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Ertapenem Stability Testing

Experimental Workflow for Ertapenem Stability Analysis

1. Solution Preparation
Reconstitute Ertapenem in a specific diluent to a target concentration.

2. Storage
Store solutions under controlled conditions (e.g., 4°C, 25°C).

3. Timed Sampling
Withdraw aliquots at predefined time intervals.

4. HPLC Analysis
Inject samples into an HPLC system with UV detection.

5. Data Acquisition
Record chromatograms and measure the peak area of Ertapenem.

6. Quantification
Calculate Ertapenem concentration using a standard curve.

7. Stability Assessment
Determine the percentage of initial concentration remaining and calculate t90.

Click to download full resolution via product page

Caption: A typical workflow for assessing the chemical stability of ertapenem.
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Conclusion
The clinical effectiveness of ertapenem is a delicate balance between its inherent chemical

stability and its susceptibility to hydrolysis by an expanding array of bacterial beta-lactamases.

Understanding the kinetics and mechanisms of both degradation pathways is crucial for

optimizing its clinical use, developing new formulations, and designing strategies to overcome

bacterial resistance. The data and protocols presented in this guide offer a comprehensive

resource for professionals in the fields of microbiology, pharmacology, and drug development

who are engaged in the study and application of this important carbapenem antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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